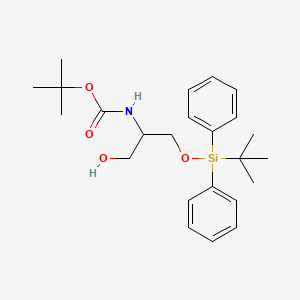![molecular formula C19H7Cl5O3 B14139804 4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene] CAS No. 88924-57-6](/img/structure/B14139804.png)
4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9’-xanthene]: is a complex organic compound with the molecular formula C₁₉H₇Cl₅O₃ and a molecular weight of 460.528 g/mol . This compound features multiple aromatic rings and ether groups, making it a unique structure in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9’-xanthene] typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’,5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9’-xanthene] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dechlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’,5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9’-xanthene] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4’,5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9’-xanthene] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1,3-Benzodioxole: A simpler structure with similar aromatic and ether groups.
Xanthene: Shares the xanthene core structure but lacks the spiro and chlorinated features.
Uniqueness: 4,4’,5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9’-xanthene] is unique due to its multiple chlorine substitutions and spiro configuration, which confer distinct chemical and biological properties compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
88924-57-6 |
|---|---|
Molekularformel |
C19H7Cl5O3 |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
4,4',5,6,7-pentachlorospiro[1,3-benzodioxole-2,9'-xanthene] |
InChI |
InChI=1S/C19H7Cl5O3/c20-10-6-3-5-9-16(10)25-11-7-2-1-4-8(11)19(9)26-17-14(23)12(21)13(22)15(24)18(17)27-19/h1-7H |
InChI-Schlüssel |
BVIPIMZKUSIPNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3(C4=C(O2)C(=CC=C4)Cl)OC5=C(O3)C(=C(C(=C5Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B14139729.png)

![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B14139735.png)


![4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate](/img/structure/B14139766.png)

![5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B14139779.png)

![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine](/img/structure/B14139786.png)
![2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B14139789.png)
![(5'-(But-3-en-1-yn-1-yl)-[2,2'-bithiophen]-5-yl)methanol](/img/structure/B14139794.png)
